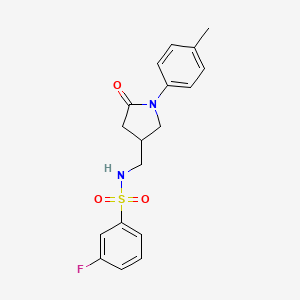

3-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

Description

3-Fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide core substituted with a fluorine atom at the 3-position. The sulfonamide nitrogen is linked via a methylene group to a 5-oxo-pyrrolidin-3-yl ring, which is further substituted with a para-tolyl group (methyl-substituted phenyl) at the 1-position. The following analysis relies on structural comparisons with analogous compounds.

Properties

IUPAC Name |

3-fluoro-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c1-13-5-7-16(8-6-13)21-12-14(9-18(21)22)11-20-25(23,24)17-4-2-3-15(19)10-17/h2-8,10,14,20H,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUMRKWNHNQMGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 347.39 g/mol. The presence of the sulfonamide group and the pyrrolidine moiety suggests potential interactions with biological targets.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamides, including derivatives similar to this compound. For instance, a study reported that certain benzenesulfonamides exhibited significant in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 6.45 to 6.72 mg/mL against E. coli and S. aureus .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 4a | E. coli | 6.67 |

| 4d | S. aureus | 6.63 |

| 4c | Pseudomonas | 7.00 |

2. Anti-inflammatory Activity

Sulfonamides have also been investigated for their anti-inflammatory effects. A study on related compounds demonstrated that certain benzenesulfonamides significantly inhibited carrageenan-induced paw edema in rats, with inhibition percentages reaching up to 94% . This suggests that the compound may possess similar anti-inflammatory properties.

| Time (hours) | Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

The mechanism by which these compounds exert their biological effects often involves enzyme inhibition or receptor modulation. For example, sulfonamides are known to inhibit carbonic anhydrases and other enzymes critical for bacterial growth and inflammation . The specific interactions of this compound with biological targets remain to be fully elucidated but may involve binding to active sites or allosteric sites on target proteins.

Case Studies

Several studies have explored the biological activities of related compounds:

- Study on Pyrrolidine Derivatives :

- In Vivo Studies :

Comparison with Similar Compounds

3-Fluoro-N-(p-tolyl)benzamide

Structure: Lacks the sulfonamide and pyrrolidinone groups but shares the 3-fluoro-benzene and p-tolyl motifs . Key Differences:

- Functional Groups : Benzamide (amide linkage) vs. benzenesulfonamide (sulfonamide linkage). Sulfonamides are more acidic (pKa ~10) compared to benzamides (pKa ~15–17), influencing solubility and hydrogen-bonding capacity.

- Crystallography: Dihedral angles between aromatic rings: 65.69° in 3-fluoro-N-(p-tolyl)benzamide . Synthesis: Prepared via 4-fluorobenzoyl chloride and 4-methylaniline under nitrogen . Yield: 84% after crystallization .

N-(5-Methyl-3-isoxazolyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Structure: Shares the benzenesulfonamide and pyrrolidinone moieties but substitutes the 3-fluoro group with an isoxazole ring . Key Differences:

- Molecular Weight: 321.35 g/mol (vs. ~374 g/mol estimated for the target compound, assuming similar substituents). Applications: Not specified in evidence, but sulfonamide-pyrrolidinone hybrids are often explored for antimicrobial or anti-inflammatory activity.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

Structure : Contains a fluorinated chromene-pyrazolopyrimidine core and benzamide group .

Key Differences :

- Heterocyclic Complexity: Pyrazolopyrimidine and chromene systems vs. pyrrolidinone in the target compound.

- Physical Properties : Melting point 175–178°C; mass spectrometry (M+1: 589.1) .

Relevance : Demonstrates the impact of fluorine substitution on thermal stability and bioavailability.

Structural and Functional Analysis Table

Research Implications and Gaps

- Synthetic Routes : The target compound’s synthesis may parallel methods for 3-fluoro-N-(p-tolyl)benzamide (e.g., coupling reactions under inert atmospheres) .

- Crystallography : The absence of C–H···F bonds in 3-fluoro-N-(p-tolyl)benzamide contrasts with fluorinated sulfonamides, where such interactions are common.

- Biological Activity: Sulfonamide-pyrrolidinone hybrids (e.g., ) warrant exploration for kinase inhibition, leveraging fluorine’s metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.